2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
CAS No.: 1598156-28-5
Cat. No.: VC2899365
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1598156-28-5 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)oxybenzoic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-13-7-8(6-12-13)16-10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | SSHIIUIONBLFSR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)OC2=CC=CC=C2C(=O)O |
| Canonical SMILES | CN1C=C(C=N1)OC2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is characterized by specific molecular attributes that define its chemical identity. The compound has a CAS registration number of 1598156-28-5, which uniquely identifies it in chemical databases and literature. Its molecular formula is C11H10N2O3, corresponding to a molecular weight of 218.21 g/mol. This benzoic acid derivative possesses distinctive structural features that contribute to its chemical behavior and potential applications.
The IUPAC nomenclature identifies this compound as 2-(1-methylpyrazol-4-yl)oxybenzoic acid, providing a systematic naming convention that accurately reflects its structural arrangement. Additionally, its Standard InChI representation (InChI=1S/C11H10N2O3/c1-13-7-8(6-12-13)16-10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15)) and InChIKey (SSHIIUIONBLFSR-UHFFFAOYSA-N) serve as digital identifiers that enable precise electronic database searching and structural information retrieval.
Structural Features and Configuration
The molecular structure of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid integrates several key functional groups that define its chemical behavior. The compound features:
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A benzoic acid core structure with a carboxylic acid group at position 1
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A pyrazole ring (five-membered heterocycle containing two adjacent nitrogen atoms) attached via an oxygen atom at position 2 of the benzoic acid
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A methyl group attached to one of the nitrogen atoms in the pyrazole ring
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An ether linkage (C-O-C) connecting the two aromatic systems
This arrangement creates a molecule with multiple points of chemical reactivity, including:
The structural configuration provides the compound with unique spatial and electronic properties that influence its interactions with biological systems and potential pharmaceutical applications.
Applications and Research Significance
Materials Science Applications
Beyond pharmaceutical applications, compounds containing pyrazole structures and benzoic acid derivatives have demonstrated utility in materials science research. These applications leverage the electronic and structural properties of such compounds to develop materials with specific characteristics.
Potential materials science applications may include:
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Development of novel polymers with specific thermal or mechanical properties
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Creation of materials with specialized optical properties
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Design of coordination complexes with unique electronic behaviors
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Formulation of surface-active compounds for various technological applications
The ether linkage and aromatic components of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid contribute to its potential value in these applications, as they influence properties such as rigidity, electron distribution, and interactions with other materials.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
To better understand the significance and potential applications of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid, it is valuable to compare it with structurally related compounds. Several related molecules differ in their substituent patterns, connectivity, or core structures while maintaining similar functional elements.
A notable structural analog is 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid, which differs in the position of the carboxylic acid group (para instead of ortho) and contains an additional methylene (CH2) group in the linkage between the aromatic systems . This compound has a molecular weight of 232.23 g/mol, slightly higher than our target compound due to the additional methylene group .
Other related compounds mentioned in the literature include:
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4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, which has a similar molecular weight (218.21 g/mol) but features a direct connection between the pyrazole and benzoic acid moieties rather than an ether linkage
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2-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid, which incorporates a nitro group on the pyrazole ring and a methylene linker instead of an ether oxygen
The table below compares key properties of these related compounds:
| Property | 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid | 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid |
|---|---|---|---|
| Molecular Formula | C11H10N2O3 | C12H12N2O3 | C11H10N2O3 |
| Molecular Weight (g/mol) | 218.21 | 232.23 | 218.21 |
| CAS Number | 1598156-28-5 | 1771657-47-6 | 60875-16-3 |
| Linkage Type | Ether | Ether with methylene | Direct attachment |
| Carboxylic Acid Position | Ortho | Para | Para |
These structural differences can significantly impact the compounds' physical properties, chemical reactivity, and biological activities, highlighting the importance of precise structural design in the development of functional molecules for specific applications.
Future Research Directions
Analytical Challenges and Opportunities
The characterization and analysis of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid present both challenges and opportunities for analytical chemists. Advanced techniques such as high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography can provide detailed insights into the compound's structure and behavior.
Development of sensitive and specific analytical methods for detecting and quantifying this compound in complex matrices could facilitate its use in various research settings and potential commercial applications.
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